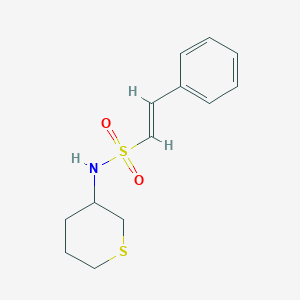
(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, also known as TES, is a widely used chemical compound in scientific research. It is a sulfonamide-based compound that is commonly used in the synthesis of peptides and proteins. TES is known for its unique structure and properties, which make it a valuable tool in the field of biochemistry.
Wissenschaftliche Forschungsanwendungen
Necrosis Signaling Inhibition
A study identified a small molecule, structurally related to (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, as a specific inhibitor of necrosis downstream of RIP3 activation. This compound, referred to as necrosulfonamide, targets the mixed lineage kinase domain-like protein (MLKL) and prevents necrosis, indicating potential applications in controlling pathological conditions where programmed cell death plays a crucial role. The interaction between necrosulfonamide and RIP3 highlights the role of sulfonamide derivatives in modulating cell death pathways, which is critical for therapeutic interventions in diseases characterized by excessive cell death (Liming Sun et al., 2012).
Endothelin Receptor Antagonism
Another research area involves the synthesis and exploration of 2-phenylethenesulfonamide derivatives, including compounds structurally similar to (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, as novel classes of endothelin receptor antagonists. These compounds, through their action on endothelin receptors, have shown promising results in modulating cardiovascular functions and treating related disorders. The detailed structure-activity relationships of these compounds underline their potential as therapeutic agents for cardiovascular diseases (H. Harada et al., 2001).
Anticancer Drug Candidates
In the realm of oncology, certain sulfonamide derivatives, including those related to (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, have been evaluated for their potential as anticancer agents. These compounds have demonstrated selective inhibitory effects on carbonic anhydrase IX and XII isoforms, which are overexpressed in several types of cancer. Their selective inhibition could lead to the development of new anticancer therapies with minimal side effects (H. Gul et al., 2018).
Synthesis and Pharmaceutical Applications
Research into the synthesis of (E)-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes, including methodologies that may involve compounds like (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide, showcases the compound's versatility in chemical synthesis. This approach has significant implications for the preparation of pharmaceuticals and highlights the compound's role in the development of new therapeutic agents (A. Aramini et al., 2003).
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-(thian-3-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c15-18(16,14-13-7-4-9-17-11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13-14H,4,7,9,11H2/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRVIAPJOGLBGH-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CSC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2384971.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2384973.png)
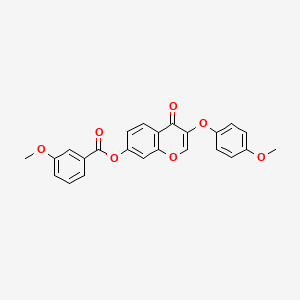
![(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384977.png)
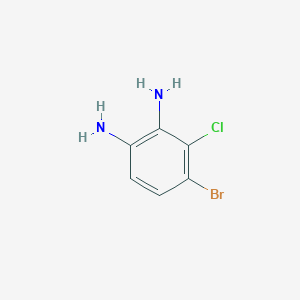
![(3,4-Difluorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2384980.png)
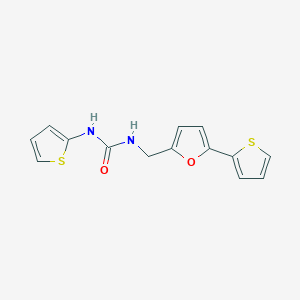
![N-(4-ethylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2384983.png)
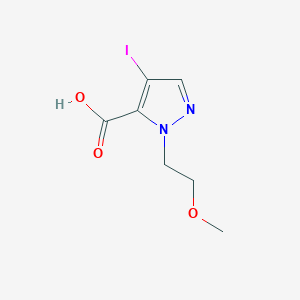
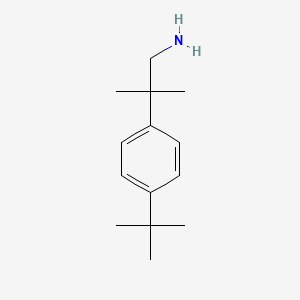
![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)
![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)
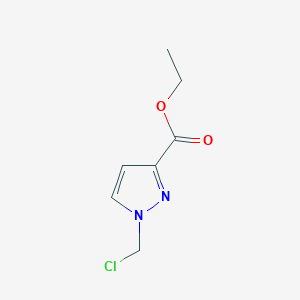
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2384993.png)